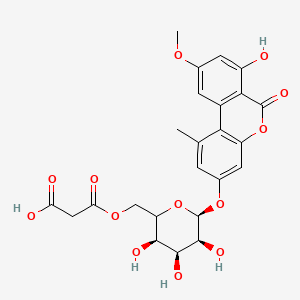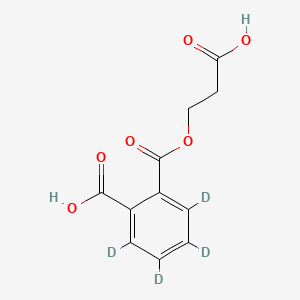
Mono(2-carboxyethyl) Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 involves the incorporation of deuterium atoms into the phthalate structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions . Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Mono(2-carboxyethyl) Phthalate-d4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carboxyethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mono(2-carboxyethyl) Phthalate-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification purposes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on biological systems and its role in drug development.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with molecular targets and pathways. As a phthalate derivative, it can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures, potentially leading to neurological disorders .
Comparaison Avec Des Composés Similaires
Mono(2-carboxyethyl) Phthalate-d4 can be compared with other similar compounds such as:
Mono(2-(2-carboxyethyl)-3-hydroxybutyl)-d4 Phthalate: Another deuterated phthalate derivative with similar applications in research.
Monobutyl Phthalate: A non-deuterated phthalate used in various industrial applications.
Monoethyl Phthalate: Another phthalate derivative with applications in plasticizers and other industrial products.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements .
Propriétés
Formule moléculaire |
C11H10O6 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
Clé InChI |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



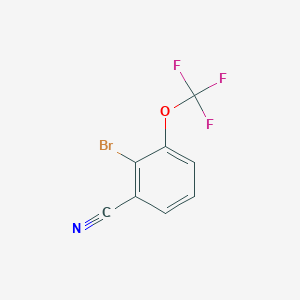
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
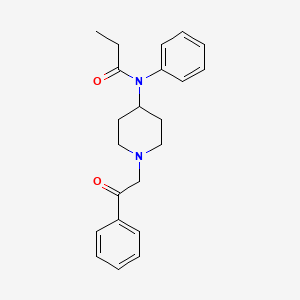

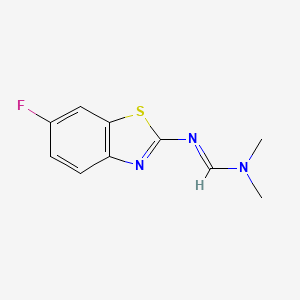
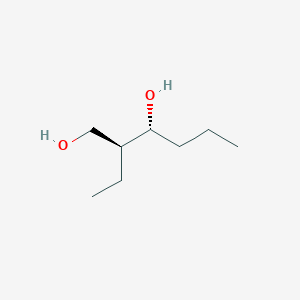


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

